molecular formula C11H26ClNO2 B15167812 Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride CAS No. 646069-01-4

Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride

Cat. No.: B15167812
CAS No.: 646069-01-4
M. Wt: 239.78 g/mol
InChI Key: SYLKWDKTRPKWFE-UHFFFAOYSA-M
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Description

Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride is a quaternary ammonium salt characterized by:

  • A central nitrogen atom bonded to two methyl groups, a hydroxy group, and a hexyloxymethyl substituent.
  • A chloride counterion.
  • The hexyloxymethyl group (C₆H₁₃OCH₂) introduces lipophilicity, while the hydroxy (-OH) and quaternary ammonium groups contribute to hydrophilicity, making the compound amphiphilic.

Properties

CAS No.

646069-01-4

Molecular Formula

C11H26ClNO2

Molecular Weight

239.78 g/mol

IUPAC Name

hexoxymethyl-(2-hydroxyethyl)-dimethylazanium;chloride

InChI

InChI=1S/C11H26NO2.ClH/c1-4-5-6-7-10-14-11-12(2,3)8-9-13;/h13H,4-11H2,1-3H3;1H/q+1;/p-1

InChI Key

SYLKWDKTRPKWFE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: Tertiary amine (e.g., N,N-dimethylethanolamine) and alkyl halide (e.g., hexyl chloride).

    Reaction Conditions: Reflux in ethanol or methanol.

    Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide can yield the corresponding hydroxide salt.

Scientific Research Applications

Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of biological samples for electron microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and surfactants.

Mechanism of Action

The mechanism of action of Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with proteins, altering their structure and function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with analogous quaternary ammonium compounds:

Compound Name Substituents Molecular Weight* Key Features References
Target Compound : Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride - 2-hydroxy
- N,N-dimethyl
- N-(hexyloxymethyl)
~279.8† Balanced amphiphilicity; potential surfactant or drug carrier N/A
Choline chloride (Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride) - 2-hydroxy
- N,N,N-trimethyl
139.6 Highly hydrophilic; used in animal feed and nutraceuticals
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride - 2-hydroxy
- N,N-dimethyl
- N-(fluoromethyl)
~183.6 Fluorine enhances metabolic stability; possible pharmaceutical applications
Ethanaminium,N,N-dimethyl-N-[(octyloxy)methyl]-2-[(1-oxoundecyl)oxy]-, chloride - N,N-dimethyl
- N-(octyloxymethyl)
- 2-(1-oxoundecyloxy)
385.7 Long alkyl chains and ester group; likely surfactant or emulsifier
Ethanaminium, 2-[[2-(4-methoxyphenoxy)acetyl]oxy]-N,N-dimethyl-, chloride - N,N-dimethyl
- 2-(phenoxyacetyloxy)
~343.8 Aromatic phenoxy group; potential for π-π interactions in binding

*Molecular weights estimated from molecular formulas. †Calculated for C₁₁H₂₅ClNO₂ (assumed formula).

Key Observations:

Hydrophilic-Lipophilic Balance (HLB) :

  • The target compound’s hexyloxymethyl group provides moderate lipophilicity compared to Choline chloride’s fully hydrophilic structure .
  • The octyloxymethyl derivative () has greater lipophilicity due to its longer alkyl chain, enhancing surfactant properties .

Aromatic substituents () may enhance binding to biological targets via π-π stacking .

Applications :

  • Choline chloride’s hydrophilicity makes it suitable for nutritional uses, while the target compound’s amphiphilicity aligns with surfactant or drug delivery roles.
  • The octyloxymethyl compound’s ester and long-chain groups suggest use in industrial emulsifiers .

Physicochemical Properties

Limited solubility or stability data is available in the evidence, but inferences can be made:

  • Water Solubility : Choline chloride is highly water-soluble due to its small size and polar groups . The target compound’s hexyl chain likely reduces solubility compared to Choline chloride but enhances miscibility with organic solvents.
  • Thermal Stability : Quaternary ammonium salts with aromatic groups (e.g., ) may exhibit higher thermal stability due to rigid structures .

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